molecular formula C25H25NO7S B301475 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301475
M. Wt: 483.5 g/mol
InChI Key: FIOJTWACLKXCKF-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EET and has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of EET involves its ability to react with ROS and form a fluorescent adduct. This adduct can be detected using fluorescence spectroscopy, allowing for real-time monitoring of ROS levels in biological systems. EET has also been shown to have antioxidant properties, which may contribute to its ability to react with ROS.
Biochemical and Physiological Effects:
In addition to its potential as a fluorescent probe for ROS detection, EET has been shown to have a variety of other biochemical and physiological effects. These include its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EET has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of EET is its ability to react with ROS and form a fluorescent adduct, making it a valuable tool for real-time monitoring of ROS levels in biological systems. However, EET also has some limitations, including its potential toxicity at high concentrations and the need for specialized equipment, such as fluorescence spectrometers, for its detection.

Future Directions

There are a variety of future directions for research involving EET. One promising area of investigation involves the development of new fluorescent probes based on the structure of EET for the detection of other reactive species in biological systems. Other potential applications for EET include its use as an anti-inflammatory or anti-tumor agent, as well as its potential role in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of EET in these areas and to develop new methods for its synthesis and detection.

Synthesis Methods

The synthesis of EET involves the reaction of 4-ethoxyaniline with 2-bromo-4'-methoxyacetophenone to form a key intermediate. This intermediate is then reacted with 4-formylbenzoic acid to form the final product, EET. The synthesis of EET has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

EET has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of EET as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play a key role in a variety of physiological processes, and the ability to detect them in real-time could have significant implications for the diagnosis and treatment of a variety of diseases.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO7S/c1-4-31-18-12-8-17(9-13-18)26-24-22(25(29)32-5-2)23(28)20(34-24)14-16-6-10-19(11-7-16)33-15-21(27)30-3/h6-14,26H,4-5,15H2,1-3H3/b20-14-

InChI Key

FIOJTWACLKXCKF-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)S2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.